Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13491495
Molecular Formula: C13H15N3O3
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O3 |
|---|---|
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-12(14)16(15-11)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3 |
| Standard InChI Key | YPYKLOFNEDEZJL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 285.28 g/mol (calculated from analogous structures ). Its IUPAC name, ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate, reflects the substitution pattern:
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A 3-methoxyphenyl group at the pyrazole ring’s 1-position.
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An amino group (-NH₂) at the 5-position.
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An ethyl ester (-COOEt) at the 3-position.
Table 1: Comparative Molecular Data for Selected Pyrazole Derivatives
Spectroscopic Characterization
While direct spectral data for the title compound are unavailable, analogous pyrazoles exhibit characteristic peaks in ¹H NMR:
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Ethyl ester group: δ 1.2–1.4 ppm (CH₃), δ 4.1–4.3 ppm (CH₂).
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-carboxylate pyrazoles typically involves cyclocondensation reactions or post-functionalization of preformed pyrazole cores. For example:
Cyclocondensation Route
Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate may be synthesized via a modified Knorr pyrazole synthesis, analogous to the method used for ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate :
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Step 1: Reaction of ethyl cyanoacetate with triethyl orthoformate in acetic acid at 130–155°C to form an intermediate enamine.
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Step 2: Cyclization with hydrazine derivatives (e.g., 3-methoxyphenylhydrazine) to construct the pyrazole ring .
Post-Functionalization Approach
Alternative routes involve introducing the methoxyphenyl group after pyrazole ring formation. For instance, nucleophilic aromatic substitution on halogenated pyrazoles using 3-methoxyphenyl boronic acids under Suzuki–Miyaura conditions .
Key Reaction Intermediates
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Ethyl 5-amino-4-cyano-pyrazole-3-carboxylate: A versatile intermediate for synthesizing polysubstituted pyrazoles .
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3-Methoxyphenylhydrazine: Critical for introducing the aryl group at the 1-position .
Physicochemical Properties
Solubility and Stability
Pyrazole carboxylates generally exhibit:
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Moderate solubility in polar organic solvents (ethanol, acetone) and limited solubility in water .
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Thermal stability up to 150°C, with decomposition pathways involving ester hydrolysis and decarboxylation .
Crystallographic Data
While no crystal structure is reported for the title compound, related analogs like ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate crystallize in monoclinic systems with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice .
Applications and Research Findings
Pharmaceutical Development
Pyrazole-3-carboxylates are key intermediates in drug discovery:
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Anti-inflammatory agents: Structural analogs inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values < 1 μM in vitro .
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Anticancer activity: Derivatives induce apoptosis in HeLa cells via caspase-3 activation.
Agrochemical Applications
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Herbicidal activity: Pyrazosulfuron-methyl intermediates show pre-emergent weed control at application rates of 50–100 g/ha .
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Synergistic effects: Methoxyphenyl groups enhance bioavailability in soil systems .
Material Science
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Polymer additives: Improve thermal stability of polyesters by 20–30°C when incorporated at 5 wt% .
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Coordination chemistry: Act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity in oxidation reactions .
Future Directions
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Synthetic optimization: Develop one-pot methodologies to reduce step count and improve yields beyond 70% .
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Structure–activity relationships (SAR): Systematically vary substituents (e.g., methoxy position, ester groups) to enhance pharmacological potency .
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Scale-up challenges: Address reactor fouling during cyclization steps via continuous-flow systems .
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